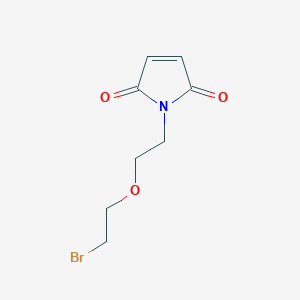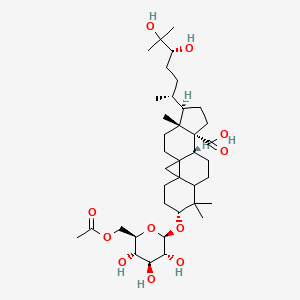
Mal-PEG1-Bromide
Descripción general
Descripción
It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound contains both a maleimide group and a bromide group, making it highly reactive and suitable for bioconjugation applications .
Mecanismo De Acción
Target of Action
Mal-PEG1-Bromide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain a thiol group and an E3 ubiquitin ligase . The thiol group is present in many biomolecules, and E3 ubiquitin ligases are enzymes that play a crucial role in the ubiquitin-proteasome system .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond with a thiol group, enabling the connection of a biomolecule with a thiol . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . PROTACs, like this compound, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This system is a crucial pathway for the degradation of intracellular proteins. By targeting specific proteins for degradation, this compound can influence various biochemical pathways depending on the specific target protein.
Análisis Bioquímico
Biochemical Properties
Mal-PEG1-Bromide plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with thiol groups on proteins and other biomolecules. The Maleimides group in this compound reacts specifically with sulfhydryl groups, forming a stable thioether bond . This interaction is essential for the conjugation of proteins, peptides, and other biomolecules, facilitating the creation of complex bio-conjugates for various research applications.
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides through covalent bonding. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of this compound to specific proteins can alter their function, localization, and interactions with other cellular components. These changes can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups on proteins and peptides. The Maleimides group in this compound forms a covalent bond with the sulfhydryl group, resulting in a stable thioether linkage . This covalent modification can lead to changes in protein conformation, activity, and interactions with other biomolecules. Additionally, this compound can act as a linker in PROTACs, facilitating the targeted degradation of specific proteins by recruiting them to the ubiquitin-proteasome system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound can lead to sustained modifications of cellular proteins, potentially resulting in prolonged changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular function and metabolism . Threshold effects have been observed, where the impact of this compound on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The covalent modification of proteins by this compound can influence metabolic flux and metabolite levels . For example, the conjugation of this compound to enzymes involved in metabolic pathways can alter their activity, leading to changes in the overall metabolic profile of the cell. These modifications can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chain in this compound enhances its solubility and facilitates its transport across cellular membranes . Once inside the cell, this compound can interact with specific binding proteins, influencing its localization and accumulation in different cellular compartments. These interactions are critical for the targeted delivery of this compound to specific cellular sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The PEG chain in this compound can direct it to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . Additionally, post-translational modifications of this compound-conjugated proteins can further influence their localization and activity. These factors are essential for the precise targeting and function of this compound within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG1-Bromide typically involves the reaction of maleimide with a polyethylene glycol chain that has a terminal bromide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of a base to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions.
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form a stable thioether bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Thiol-Maleimide Reaction: This reaction is usually performed in aqueous buffers at a pH range of 6.5 to 7.5 to ensure the thiol groups are in their reactive form.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate, which is stable and suitable for various bioconjugation applications.
Aplicaciones Científicas De Investigación
Mal-PEG1-Bromide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Mal-PEG1-Alkyne: Contains an alkyne group instead of a bromide group, used for click chemistry applications.
Mal-PEG1-Amine: Contains an amine group, used for amide bond formation in bioconjugation.
Mal-PEG1-NHS Ester: Contains an N-hydroxysuccinimide ester group, used for rapid and efficient conjugation with amines.
Uniqueness of Mal-PEG1-Bromide: this compound is unique due to its combination of a maleimide group and a bromide group, which allows for versatile bioconjugation and nucleophilic substitution reactions. This dual functionality makes it highly valuable in the synthesis of PROTACs and other complex molecules .
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLXDIKYASQPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)






